

# Amdizalisib: A Deep Dive into its Target Profile and Kinase Selectivity

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An In-depth Technical Guide for Researchers and Drug Development Professionals

### Introduction

**Amdizalisib** (formerly HMPL-689) is a novel, orally bioavailable, and highly selective small molecule inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3K $\delta$ ).[1][2][3] Developed by HUTCHMED, **Amdizalisib** is currently under investigation for the treatment of various hematological malignancies, particularly relapsed or refractory follicular lymphoma.[1][2] This technical guide provides a comprehensive overview of **Amdizalisib**'s target profile, kinase selectivity, and the experimental methodologies used for its characterization, aimed at researchers, scientists, and drug development professionals.

The PI3K signaling pathway is a critical regulator of cell growth, proliferation, survival, and differentiation. The Class I PI3Ks are heterodimers composed of a catalytic and a regulatory subunit, and are divided into four isoforms:  $\alpha$ ,  $\beta$ ,  $\gamma$ , and  $\delta$ . The PI3K $\delta$  isoform is predominantly expressed in hematopoietic cells and plays a crucial role in B-cell receptor (BCR) signaling.[2] Dysregulation of the PI3K $\delta$  pathway is a key driver in many B-cell malignancies, making it an attractive therapeutic target.[2] **Amdizalisib** was designed to offer high selectivity for PI3K $\delta$ , potentially leading to a more favorable safety profile compared to less selective PI3K inhibitors.

## **Target Profile and Mechanism of Action**

**Amdizalisib** is an ATP-competitive inhibitor of PI3K $\delta$ .[4] By selectively binding to and inhibiting PI3K $\delta$ , **Amdizalisib** blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to



phosphatidylinositol-3,4,5-trisphosphate (PIP3). This, in turn, prevents the activation of downstream signaling proteins, most notably the serine/threonine kinase AKT. The inhibition of the PI3K $\delta$ /AKT signaling cascade ultimately leads to decreased proliferation and induction of apoptosis in cancer cells that are dependent on this pathway for survival.[5]

## **Kinase Selectivity**

**Amdizalisib** has demonstrated high selectivity for the PI3K $\delta$  isoform over other Class I PI3K isoforms ( $\alpha$ ,  $\beta$ , and  $\gamma$ ) and a broad panel of other protein kinases. Preclinical studies have shown that **Amdizalisib** is over 250-fold more selective for PI3K $\delta$  compared to other PI3K isoforms.[5] Furthermore, at a concentration of 1  $\mu$ M, **Amdizalisib** showed no significant inhibition of 319 other protein kinases, highlighting its specificity.[5]

### **Quantitative Kinase Inhibition Data**

The following tables summarize the in vitro potency and selectivity of **Amdizalisib** against PI3K isoforms and in cellular assays.

Target	IC50 (nM)	Selectivity vs. PI3Kδ
ΡΙ3Κδ	0.8 - 3	-
Other PI3K isoforms	>250-fold higher	>250x

Table 1: In vitro inhibitory activity of **Amdizalisib** against PI3K isoforms. Data compiled from preclinical studies.[5]

Assay Type	Cell Line	IC50
Cell Viability	B-cell lymphoma cell lines	0.005 - 5 μΜ
Cellular pAKT inhibition	Various	0.8 - 3 nM
Human Whole Blood Assay	-	0.8 - 3 nM

Table 2: Cellular activity of Amdizalisib.[5]

## **Experimental Protocols**



Detailed methodologies for the key experiments cited in the characterization of **Amdizalisib** are provided below.

## Biochemical Kinase Inhibition Assay (Transcreener™ Fluorescence Polarization Assay)

This assay quantitatively measures the activity of PI3K $\delta$  by detecting the production of ADP.

### Materials:

- Recombinant human PI3Kδ enzyme
- Amdizalisib (or other test compounds)
- PIP2 substrate
- ATP
- Transcreener<sup>™</sup> ADP<sup>2</sup> FP Assay Kit (BellBrook Labs)
- Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 3 mM MgCl<sub>2</sub>, 1 mM EGTA, 0.03% Brij-35)
- 384-well microplates

#### Protocol:

- Prepare serial dilutions of Amdizalisib in DMSO and then dilute in assay buffer.
- Add the PI3K $\delta$  enzyme to the wells of the microplate.
- Add the diluted **Amdizalisib** or vehicle control (DMSO) to the wells.
- Initiate the kinase reaction by adding a mixture of PIP2 and ATP.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes).



- Stop the reaction by adding the Transcreener<sup>™</sup> ADP<sup>2</sup> Detection Mix, which contains an ADP antibody and a fluorescent tracer.
- Incubate the plate for a further 60 minutes to allow the detection reagents to reach equilibrium.
- Measure the fluorescence polarization on a suitable plate reader.
- Calculate the IC50 values by fitting the data to a four-parameter logistic equation.

## Kinase Selectivity Profiling (Eurofins KinaseProfiler™ Panel)

This service is used to assess the selectivity of a compound against a large panel of protein kinases.

#### Protocol Overview:

- Amdizalisib is submitted to a contract research organization (e.g., Eurofins).
- The compound is tested at a fixed concentration (e.g., 1  $\mu$ M) against a panel of several hundred kinases.
- The kinase activity is typically measured using a radiometric assay ([33P]-ATP filter binding) or other proprietary methods.
- The percentage of inhibition for each kinase is determined relative to a vehicle control.
- Results are provided as a list of kinases and their corresponding inhibition values, allowing for an assessment of the compound's selectivity.

## Cellular Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

#### Materials:



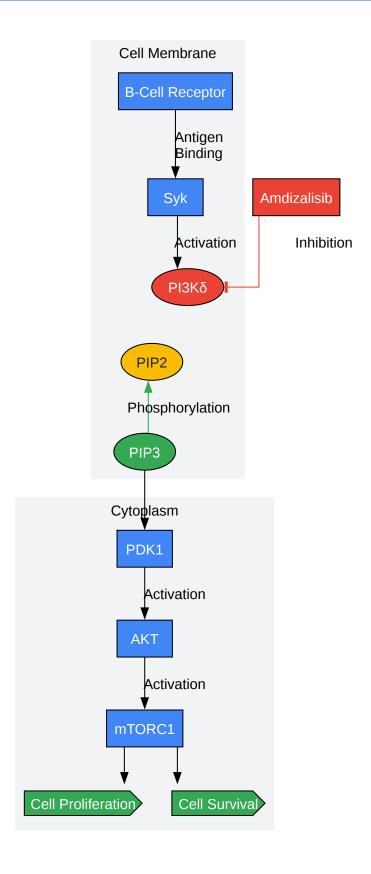
- B-cell lymphoma cell lines
- Amdizalisib
- Cell culture medium and supplements
- 96-well clear-bottom white-walled microplates
- CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

### Protocol:

- Seed the B-cell lymphoma cells into the wells of the 96-well plate at a predetermined density.
- Allow the cells to attach and grow for 24 hours.
- Treat the cells with a serial dilution of Amdizalisib or vehicle control.
- Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO<sub>2</sub> incubator.
- Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
- Add the CellTiter-Glo® reagent to each well.
- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a plate reader.
- Calculate the IC50 values by plotting the luminescence signal against the log of the
   Amdizalisib concentration and fitting the data to a dose-response curve.

# Visualizations PI3K/AKT/mTOR Signaling Pathway



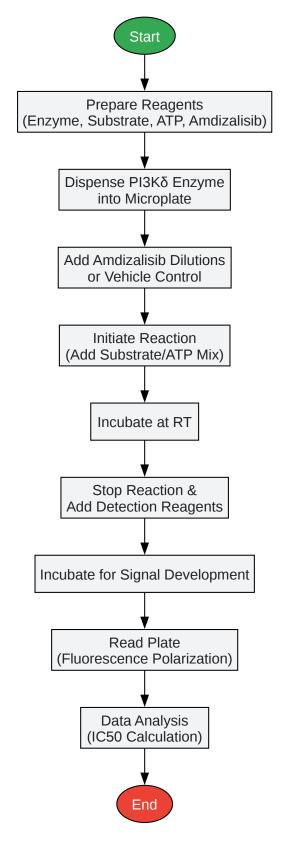


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Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of **Amdizalisib**.



### **Experimental Workflow for Kinase Inhibition Assay**



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Caption: A generalized workflow for a biochemical kinase inhibition assay.

### **Amdizalisib Development Logic**



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Caption: The logical progression of **Amdizalisib**'s development from preclinical to clinical stages.

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